molecular formula C4H8N2O3 B556242 3-Ureidopropionic acid CAS No. 462-88-4

3-Ureidopropionic acid

Cat. No. B556242
CAS RN: 462-88-4
M. Wt: 132.12 g/mol
InChI Key: JSJWCHRYRHKBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, is an intermediate in the metabolism of uracil . It is a urea derivative of beta-alanine .


Molecular Structure Analysis

The linear formula of 3-Ureidopropionic acid is NH2CONHCH2CH2COOH . It has a molecular weight of 132.12 g/mol .


Chemical Reactions Analysis

3-Ureidopropionic acid is an intermediate in the metabolism of uracil . It is a breakdown product of dihydrouracil and is produced by the enzyme dihydropyrimidase . It is further decomposed to beta-alanine via the enzyme beta-ureidopropionase .


Physical And Chemical Properties Analysis

3-Ureidopropionic acid appears as white crystals . It has a molar mass of 132.119 g·mol −1 . The log P value is -1.23, indicating its solubility characteristics . The acidity (pKa) is 4.408 .

Scientific Research Applications

Inborn Error of Metabolism Discovery

  • NMR Spectroscopy in Metabolic Diagnosis: Elevated concentrations of 3-Ureidopropionic acid in urine, identified through NMR spectroscopy, led to the discovery of β-ureidopropionase deficiency, a new inborn error of metabolism. This finding underscores the utility of 1D 1H-NMR spectroscopy in diagnosing metabolic disorders related to the pyrimidine degradation pathway (Moolenaar et al., 2001).

Organotin Chemistry

  • Organotin Derivatives Synthesis and Structure: Synthesis and analysis of triorganotin derivatives of 3-ureidopropionic acid have been conducted. The study of the crystal structure of triphenyltin 3-ureidopropionate reveals important aspects of its geometry and intermolecular bonding, contributing to the understanding of organotin chemistry (Lo et al., 1991).

Neurotoxicity and Neuropathology

  • Neurotoxic Nature of 3-Ureidopropionate: Research indicates that 3-Ureidopropionate may act as an endogenous neurotoxin by inhibiting mitochondrial energy metabolism, which could contribute to neuropathology in conditions like 3-ureidopropionase deficiency and severe forms of propionic aciduria. This provides a deeper understanding of the biochemical basis of these neurological disorders (Kölker et al., 2001).

Intramolecular Cyclization

  • Chemical Reactions and Kinetics: Studies have explored the intramolecular cyclization of 2-Iodo-3-ureidopropionic acid to 2-amino-2-oxazoline-3-carboxylic acid, revealing insights into the kinetics and mechanisms of such reactions. This adds to the broader understanding of chemical reaction dynamics (Buehler & Sander, 1978).

Biological Production and Engineering

Miscellaneous Applications

  • Antimycobacterial Agent: 3-Nitropropionic acid, related to 3-Ureidopropionic acid, has been identified in endophytic fungi and shows potent antimycobacterial activity. This suggests potential therapeutic applications and the role of endophytes in producing such compounds (Chomcheon et al., 2005).
  • Mitochondrial-Dependent Apoptotic Cell Death: Research on 3-Nitropropionic acid has provided insights into the mechanisms of cell death in neurodegenerative disorders, highlighting the role of mitochondrial pathways and the potential for therapeutic interventions (Almeida et al., 2004).

properties

IUPAC Name

3-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJWCHRYRHKBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196771
Record name N-Carbamoyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ureidopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

20.9 mg/mL
Record name Ureidopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Ureidopropionic acid

CAS RN

462-88-4
Record name N-Carbamoyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbamoyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 462-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbamoyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(carbamoylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-UREIDOPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24QL9BQ36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ureidopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 °C
Record name Ureidopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ureidopropionic acid
Reactant of Route 2
Reactant of Route 2
3-Ureidopropionic acid
Reactant of Route 3
Reactant of Route 3
3-Ureidopropionic acid
Reactant of Route 4
Reactant of Route 4
3-Ureidopropionic acid
Reactant of Route 5
Reactant of Route 5
3-Ureidopropionic acid
Reactant of Route 6
Reactant of Route 6
3-Ureidopropionic acid

Citations

For This Compound
348
Citations
S Kölker, JG Okun, F Hörster… - Journal of …, 2001 - Wiley Online Library
3‐Ureidopropionate (3‐UPA) is a physiologic metabolite in pyrimidine degradation. Pathological accumulation of 3‐UPA in body fluids is found in 3‐ureidopropionase deficiency and …
Number of citations: 38 onlinelibrary.wiley.com
IG Pojarlieff - Tetrahedron, 1967 - Elsevier
… a study of the kinetics of cyclization of the simplest representative-3ureidopropionic acid, was undertaken the results of which are reported in the present paper. Notwithstanding the …
Number of citations: 14 www.sciencedirect.com
A Kjaer, P Olesen Larsen, R Gmelin - Experientia, 1959 - Springer
Eine neue Aminosäure, Albizziin, wurde durch chemische Verknüpfung zwischen N-Benzoylalbizziinmethylester und l-2-Benzamido-3-ureidopropionsäuremethylester (III) als l-2-Amino-…
Number of citations: 10 link.springer.com
SH Moolenaar, G Göhlich‐Ratmann… - … in Medicine: An …, 2001 - Wiley Online Library
… The unusually high concentration of 3-ureidopropionic acid in the urine from our patient … The identification of high concentrations of both 3-ureidopropionic acid and 3-ureidoisobutyric …
Number of citations: 64 onlinelibrary.wiley.com
M Buehler, EG Sander - Biochemical and Biophysical Research …, 1978 - Elsevier
2-Iodo-3-ureidopropionic acid resulting from the hydrolysis of 5-iodo-5,6-dihydrouracil catalyzed by either dihydrouracil amidohydrolase or hydroxide ion cyclizizes to yield 2-amino-2-…
Number of citations: 2 www.sciencedirect.com
KM Lo, VGK Das, WH Yip, TCW Mak - Journal of organometallic chemistry, 1991 - Elsevier
Syntheses and spectroscopic ( 119m Sn Mössbauer and infrared) data are reported for triorganotin derivatives of 3-ureidopropionic acid of the general formula, R 3 SnOCOCH 2 CH 2 …
Number of citations: 1 www.sciencedirect.com
WE Cohn, DG Doherty - Journal of the American Chemical …, 1956 - ACS Publications
… temperature to give the N-ribosyl phosphate of /3-ureidopropionic acid. … The conversion of /3-ureidopropionic acid to dihydrouracil21-32 and of the unsaturated analog to …
Number of citations: 143 pubs.acs.org
A Kjær, PO Larsen, LG Sillén, G Andersson… - Acta Chemica …, 1959 - cir.nii.ac.jp
… Structure and Synthesis of Albizziine (L-2-Amino-3-ureidopropionic Acid), an Amino Acid from Higher Plants. | CiNii Research … Structure and Synthesis of Albizziine (L-2-Amino-3-ureidopropionic …
Number of citations: 42 cir.nii.ac.jp
IB Blagoeva, BJ Kurtev, IG Pojarlieff - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… An indication is the similarity in the rate constants of the parent compounds, 3-ureidopropionic acid reacting 1.8 times faster than hydantoic acid. The correlation brings into line …
Number of citations: 2 pubs.rsc.org
LL CAMPBELL Jr - Journal of Bacteriology, 1957 - europepmc.org
… (1) Paper chromatography:-Dihydrouracil and ,3-ureidopropionic acid were identified by paper chromatography of reaction mixtures in the following solvent systems: A, lower phase of …
Number of citations: 55 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.